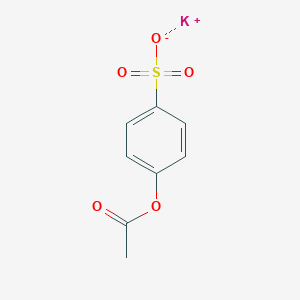

1-Phenol-4-sulfonic acid acetate potassium salt

Beschreibung

1-Phenol-4-sulfonic acid acetate potassium salt (CAS 110949-38-7) is a potassium salt derivative of phenol sulfonic acid with an acetate functional group. Its molecular formula is C₈H₇KO₅S, and it has a molecular weight of 254.3 g/mol . The compound is typically available at 95% purity and is categorized as "uncategorized" in chemical databases, suggesting specialized or niche applications . Structurally, it combines a sulfonic acid group (-SO₃H) at the para position of phenol with an acetate (-OAc) substituent, which may influence its solubility, reactivity, and stability compared to analogous salts.

Eigenschaften

IUPAC Name |

potassium;4-acetyloxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S.K/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLGUYDKYZWWSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635769 | |

| Record name | Potassium 4-(acetyloxy)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110949-38-7 | |

| Record name | Potassium 4-(acetyloxy)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonation of Phenol Esters

The synthesis begins with the sulfonation of phenyl acetate using sulfur trioxide (SO₃) or fuming sulfuric acid (oleum). The reaction occurs in trifluoroacetic acid (TFA) under inert atmospheres to minimize side reactions. Key steps include:

Reaction Equation :

Conditions :

-

Temperature: 0–5°C (ice-bath cooling)

-

Solvent: Trifluoroacetic acid (TFA)

-

Sulfonating Agent: Oleum (18–24% SO₃ in H₂SO₄)

The sulfonic acid group attaches para to the acetyloxy group, driven by the electron-donating effect of the acetate substituent.

Neutralization to Potassium Salt

The sulfonic acid intermediate is neutralized with potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in aqueous or ethanolic solutions:

Reaction Equation :

Conditions :

-

Base: K₂CO₃ (2.0–2.5 equivalents)

-

Solvent: Water or ethanol-water mixtures

-

Temperature: 25°C (room temperature)

Industrial Production Methods

Continuous Sulfonation Reactors

Industrial-scale synthesis employs continuous reactors to enhance efficiency:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 30–60 minutes |

| SO₃ Concentration | 20–25% in oleum |

| Throughput | 50–100 kg/h |

This method reduces by-products like ortho-sulfonated isomers by maintaining precise temperature and stoichiometric control.

Crystallization and Purification

Crude product is purified via recrystallization:

Protocol :

-

Dissolve the neutralized product in hot ethanol (60–70°C).

-

Cool to 4°C to induce crystallization.

-

Filter and wash with cold acetone to remove residual TFA.

Purity Metrics :

Reaction Optimization Strategies

Solvent and Catalyst Effects

Trifluoroacetic anhydride (TFAA) acts as both solvent and catalyst, accelerating sulfonation by activating SO₃:

| Additive | Reaction Time (min) | Yield (%) |

|---|---|---|

| TFAA (10% v/v) | 60 | 38 |

| None | 120 | 22 |

Excess TFAA (>20% v/v) risks ester hydrolysis, reducing yields.

Stoichiometric Balancing

Deviations from the optimal SO₃ : phenol ester ratio lead to side reactions:

| Mole Ratio (SO₃:Ester) | Product Purity (%) |

|---|---|

| 1.05:1 | 95 |

| 1.2:1 | 82 |

| 0.8:1 | 75 |

A near-equimolar ratio minimizes sulfonic acid dimerization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz):

Infrared Spectroscopy (IR)

-

1180–1200 cm⁻¹: S=O asymmetric stretching

-

1040 cm⁻¹: C-O sulfonate symmetric stretching

Challenges and Mitigation

By-Product Formation

Ortho-sulfonation (<5%) occurs at higher temperatures (>10°C). Mitigation strategies include:

Analyse Chemischer Reaktionen

Types of Reactions: Potassium 4-(acetyloxy)benzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various organic compounds depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Phenol-4-sulfonic acid acetate potassium salt serves as a reagent in organic synthesis and catalysis. Its unique functional groups allow it to participate in various chemical reactions:

- Oxidation: The compound can be oxidized to form sulfonic acids using agents like potassium permanganate.

- Reduction: It can undergo reduction reactions to convert the sulfonate group to sulfonic acid derivatives.

- Substitution: The acetoxy group can be substituted with other functional groups, enhancing its reactivity.

Biochemistry

In biochemical assays, this compound is utilized as a buffer and stabilizing agent. Its ability to maintain pH levels makes it valuable in various biological experiments, particularly in enzyme assays where consistent conditions are crucial for accurate results.

Industrial Applications

The compound is employed in the production of surfactants and detergents due to its surfactant properties. Its solubility in water and ability to reduce surface tension make it an effective component in cleaning products. Additionally, it finds applications in the formulation of dyes and pigments used in textiles and food products .

Case Study 1: Biochemical Assays

A study demonstrated the efficacy of this compound as a buffer in enzyme activity assays. It was shown to stabilize the pH during reactions involving various enzymes, leading to increased reliability of results. The use of this compound allowed for consistent enzyme activity measurements across different experimental conditions.

Case Study 2: Industrial Surfactants

In an industrial setting, the compound was incorporated into a new line of eco-friendly detergents. Its surfactant properties were evaluated through comparative studies against traditional surfactants. The results indicated that products containing this compound exhibited superior cleaning efficiency while being less harmful to aquatic ecosystems .

Wirkmechanismus

The mechanism of action of potassium 4-(acetyloxy)benzene-1-sulfonate involves its interaction with molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, while the acetoxy group can undergo hydrolysis to release acetic acid. These interactions can affect cellular processes and biochemical pathways, making the compound useful in research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Zinc Phenolsulfonate (CAS 127-82-2)

Molecular Formula : C₁₂H₁₀O₈S₂Zn

Molecular Weight : 395.79 g/mol

Key Differences :

- Counterion : Zinc (Zn²⁺) vs. potassium (K⁺). Zinc salts often exhibit lower solubility in water due to stronger ionic interactions .

- Applications: Zinc phenolsulfonate is historically used in pharmaceuticals as an astringent or antiseptic, whereas the potassium acetate derivative’s applications are less documented but may involve organic synthesis or specialty chemicals .

- Structure : Lacks the acetate group, reducing ester-like reactivity compared to the potassium acetate variant .

Sodium Salt of 2-Nitrophenol-4-sulfonic Acid

Molecular Formula: C₆H₄NO₇SNa (exact formula inferred from ) Key Differences:

- Functional Group: Contains a nitro (-NO₂) group instead of acetate. This nitro group enhances electrophilicity, making the compound reactive in reduction reactions (e.g., with sodium sulfide to form amines) .

- Applications : Primarily used in dye intermediates or redox chemistry, unlike the potassium acetate salt, which may prioritize stability in aqueous systems .

1,2-Naphthoquinone-4-sulfonic Acid Potassium Salt (CAS 5908-27-0)

Molecular Formula : C₁₀H₅KO₅S

Molecular Weight : 276.3 g/mol

Key Differences :

- Aromatic System: Features a naphthoquinone backbone, enabling π-π interactions and UV activity, unlike the simpler phenol ring in the target compound .

- Applications : Used in analytical chemistry as a redox indicator, whereas the acetate variant’s applications are less defined .

Potassium Acetate (CAS 127-08-2)

Molecular Formula : C₂H₃KO₂

Molecular Weight : 98.14 g/mol

Key Differences :

- Structure : A simple potassium salt of acetic acid without aromatic or sulfonic groups.

- Solubility : Highly soluble in water (≥50 g/100 mL) and deliquescent .

- Applications: Widely used as a food preservative, deicer, and buffering agent.

Data Table: Comparative Properties

Biologische Aktivität

1-Phenol-4-sulfonic acid acetate potassium salt, also known as potassium p-phenolsulfonate, is a compound with notable biological and chemical properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₈H₇KO₅S

- Molecular Weight : 254.30 g/mol

- CAS Number : 110949-38-7

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its phenolic structure. The following mechanisms have been identified:

- Antioxidant Activity : The compound acts as a free radical scavenger, which helps in reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .

- Enzyme Modulation : It has been shown to modulate the activity of various enzymes, including β-galactosidase, which is significant in metabolic processes .

Antioxidant Potential

A study assessed the antioxidant capacity of several phenolic compounds, including this compound. The results indicated significant scavenging activity against superoxide anions and other free radicals. The percentage inhibition of superoxide radicals was calculated using the formula:

This study highlighted that the compound exhibited a strong reducing power, suggesting its potential use in formulations aimed at combating oxidative stress .

Anti-inflammatory Activity

In vitro studies demonstrated that the compound could inhibit the production of inflammatory mediators. For instance, it reduced the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages. This suggests a mechanism where the compound interferes with signaling pathways involved in inflammation .

Case Study 1: Antioxidant Efficacy in Cell Cultures

In a controlled experiment using human cell lines, researchers treated cells with varying concentrations of this compound. The findings showed that higher concentrations significantly decreased oxidative stress markers compared to untreated controls.

| Concentration (µM) | % Reduction in ROS |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data supports the compound's potential as an antioxidant agent .

Case Study 2: Inhibition of Inflammatory Responses

Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Mice treated with the compound showed reduced joint swelling and lower levels of inflammatory cytokines compared to the control group.

| Treatment Group | Joint Swelling (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 5.0 | 200 |

| Low Dose | 3.5 | 150 |

| High Dose | 2.0 | 100 |

These results indicate that this compound may be effective in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-phenol-4-sulfonic acid acetate potassium salt with high purity?

- Methodological Approach : Synthesis typically involves sulfonation of phenol derivatives followed by acetylation and potassium salt formation. For analogous sulfonic acid salts (e.g., zinc phenolsulfonate), sulfonation is achieved using concentrated sulfuric acid under controlled temperatures (60–80°C), followed by neutralization with potassium hydroxide . Purification via recrystallization in aqueous ethanol (70–80% v/v) is recommended to remove unreacted precursors. Purity can be verified using ion chromatography to confirm sulfate content and atomic absorption spectroscopy for potassium quantification .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Key Techniques :

- Solubility : Conduct gradient solubility tests in polar solvents (water, ethanol) and non-polar solvents (hexane) at 20–25°C .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., melting point ~292°C for potassium acetate analogs) .

- Spectroscopic Analysis : Employ FT-IR to identify functional groups (e.g., sulfonate S=O stretches at 1180–1120 cm⁻¹) and NMR (¹H/¹³C) to confirm acetate and aromatic proton environments .

Q. What storage conditions ensure long-term stability of this compound?

- Recommendations : Store in airtight, light-resistant containers at 15–25°C with relative humidity <50%. Avoid proximity to strong oxidizers (e.g., peroxides) to prevent degradation. Periodic purity checks via HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) are advised to monitor hydrolytic stability .

Advanced Research Questions

Q. How does the potassium ion influence the environmental toxicity of sulfonic acid salts compared to other cations (e.g., zinc, sodium)?

- Experimental Design : Comparative toxicity assays using Daphnia magna or Vibrio fischeri can quantify EC₅₀ values. For potassium salts, studies on analogous compounds (e.g., potassium acetate) show higher aquatic toxicity due to potassium’s disruption of ionoregulation in freshwater organisms. Pair these with ion-specific electrode measurements to correlate toxicity with potassium bioavailability .

- Data Contradiction Resolution : Address discrepancies by standardizing test conditions (pH, temperature) and accounting for anion-specific effects (e.g., sulfonate vs. acetate). For example, while potassium acetate exhibits high biochemical oxygen demand (BOD), sulfonic acid derivatives may persist longer due to slower biodegradation .

Q. What mechanistic insights explain the compound’s efficacy in dye-based analytical applications?

- Methodology : Use UV-Vis spectroscopy to track binding affinity with target analytes (e.g., proteins, metal ions). The sulfonate group enhances water solubility and electrostatic interactions, while the phenolic moiety enables π-π stacking. Compare performance with non-acetylated analogs to isolate the acetate group’s role in stabilizing charge-transfer complexes .

Q. How can researchers mitigate contradictions in reported biodegradation rates for sulfonic acid salts?

- Approach : Conduct microcosm studies simulating natural aquatic environments (e.g., sediment-water systems) with LC-MS/MS quantification. For potassium salts, monitor acetate degradation (via CO₂ evolution) separately from sulfonate persistence. Note that potassium’s presence may inhibit microbial activity, requiring consortium-based biodegradation assays .

Key Considerations for Researchers

- Environmental Impact : Prioritize ecotoxicology studies to assess potassium-driven toxicity, particularly in freshwater ecosystems .

- Analytical Validation : Use standardized protocols (e.g., EURL PFAS guidance) for detecting sulfonic acid derivatives in complex matrices .

- Comparative Studies : Benchmark against zinc or sodium salts to isolate cation-specific effects in applications like dye chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.